molecular formula C12H15BrClNO2 B12500915 2-[(3-Bromophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride

2-[(3-Bromophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B12500915
M. Wt: 320.61 g/mol
InChI Key: FQZLDJKMSRXAMF-UHFFFAOYSA-N
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Description

2-[(3-Bromophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride is a chemical compound with a molecular formula of C11H14BrNClH It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a bromophenyl group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Bromophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction, where a bromobenzyl halide reacts with the pyrrolidine ring.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Bromophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the bromophenyl group or the pyrrolidine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the aromatic ring or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or the pyrrolidine ring.

Scientific Research Applications

2-[(3-Bromophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 2-[(3-Bromophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and the pyrrolidine ring can engage in various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride
  • 2-[(3-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride
  • 2-[(3-Methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride

Uniqueness

2-[(3-Bromophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride is unique due to the presence of the bromine atom, which can influence the compound’s reactivity, electronic properties, and biological activity

Properties

IUPAC Name

2-[(3-bromophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2.ClH/c13-10-4-1-3-9(7-10)8-12(11(15)16)5-2-6-14-12;/h1,3-4,7,14H,2,5-6,8H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZLDJKMSRXAMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CC2=CC(=CC=C2)Br)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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